molecular formula C35H44N6O6 B12736991 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid CAS No. 90749-60-3

8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid

Cat. No.: B12736991
CAS No.: 90749-60-3
M. Wt: 644.8 g/mol
InChI Key: QRUDWKMOFSBBTP-WLHGVMLRSA-N
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Description

8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety and a purine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione involves multiple steps, starting with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with a purine derivative under specific conditions to form the final compound. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and allergies.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydrylpiperazine moiety is known to interact with histamine receptors, potentially blocking their activity and providing antiallergic effects. Additionally, the purine core may interact with adenosine receptors, influencing various physiological processes .

Properties

CAS No.

90749-60-3

Molecular Formula

C35H44N6O6

Molecular Weight

644.8 g/mol

IUPAC Name

8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid

InChI

InChI=1S/C31H40N6O2.C4H4O4/c1-4-36-30(38)27-29(37(31(36)39)22-23(2)3)33-26(32-27)16-11-17-34-18-20-35(21-19-34)28(24-12-7-5-8-13-24)25-14-9-6-10-15-25;5-3(6)1-2-4(7)8/h5-10,12-15,23,28H,4,11,16-22H2,1-3H3,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QRUDWKMOFSBBTP-WLHGVMLRSA-N

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)CC(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)CC(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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